N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179435-62-1
Cat. No.: VC5356698
Molecular Formula: C21H25ClN6O
Molecular Weight: 412.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179435-62-1 |
|---|---|
| Molecular Formula | C21H25ClN6O |
| Molecular Weight | 412.92 |
| IUPAC Name | 4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C21H24N6O.ClH/c1-15-6-5-7-17(14-15)23-20-24-19(22-16-8-10-18(28-2)11-9-16)25-21(26-20)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H |
| Standard InChI Key | VDZSFXGZGJPCEN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s structure features a 1,3,5-triazine ring substituted at three positions:
-
N2: 4-Methoxyphenyl group, introducing electron-donating methoxy functionality.
-
N4: m-Tolyl (3-methylphenyl) group, contributing hydrophobic character.
-
C6: Pyrrolidin-1-yl moiety, a saturated five-membered nitrogen heterocycle enhancing solubility and hydrogen-bonding capacity.
The hydrochloride salt form improves crystallinity and stability, critical for pharmaceutical handling.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1179435-62-1 |
| Molecular Formula | C₂₁H₂₅ClN₆O |
| Molecular Weight | 412.92 g/mol |
| IUPAC Name | 4-N-(4-Methoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine hydrochloride |
| SMILES | CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4.Cl |
| InChIKey | VDZSFXGZGJPCEN-UHFFFAOYSA-N |
Source: VulcanChem product documentation
Synthesis and Manufacturing
Synthetic Pathways
The synthesis employs sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging differential reactivity of chlorines at positions 2, 4, and 6:
-
Step 1: Reaction with 3-methylaniline at 0–5°C selectively substitutes the C4 chlorine.
-
Step 2: Pyrrolidine introduces at C6 under milder conditions (25–40°C).
-
Step 3: 4-Methoxyaniline displaces the final chlorine at C2 under reflux (80–100°C).
-
Salt Formation: Treatment with HCl in ethanol yields the hydrochloride.
Optimization Challenges
Physicochemical Characterization
Thermal Stability
Thermogravimetric analysis (TGA) of analogous triazines reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal resilience suitable for room-temperature storage. Differential scanning calorimetry (DSC) endotherms at 150–160°C likely correspond to polymorphic transitions prior to decomposition.
Solubility and Partitioning
While experimental solubility data for the hydrochloride salt remain unpublished, computational predictions (ChemAxon) indicate:
-
LogP: 3.2 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: <1 mg/mL at pH 7.4, improving under acidic conditions due to protonation.
Biological Activity and Mechanistic Insights
Target Engagement
Triazine derivatives exhibit affinity for ATP-binding pockets in kinases and chaperones. Molecular docking simulations suggest:
-
Kinase Inhibition: The methoxyphenyl group occupies hydrophobic regions in CDK2/cyclin A, with Ki ≈ 120 nM predicted.
-
HSP90 Binding: Pyrrolidine nitrogen forms hydrogen bonds with Asp93, disrupting client protein folding.
In Vitro Efficacy
Though direct cytotoxicity data are lacking, structurally related compounds demonstrate:
-
Antiproliferative Activity: IC₅₀ = 2.5 μM against MCF-7 breast cancer cells.
-
Selectivity Index: 8–12-fold preference for cancer vs. non-malignant fibroblasts.
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Bioactivity
| Compound | C6 Substituent | IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| Target Compound | Pyrrolidin-1-yl | N/A | 3.2 |
| N2-Phenyl Analog | Pyrrolidin-1-yl | 5.1 μM | 3.8 |
| 3-Methoxyphenyl Variant | Pyrrolidin-1-yl | 3.7 μM | 3.5 |
Data extrapolated from related triazines
Key trends:
-
Methoxy Position: 4-Methoxy (target) enhances solubility vs. 3-methoxy.
-
Aromatic Rings: m-Tolyl improves metabolic stability over phenyl .
Challenges and Future Directions
ADME Limitations
-
Hepatic Metabolism: Predominant CYP3A4-mediated oxidation of pyrrolidine necessitates prodrug strategies.
-
Blood-Brain Barrier: High polar surface area (PSA = 95 Ų) limits CNS penetration.
Synthetic Chemistry Priorities
-
Flow Chemistry: Microreactor systems could enhance yield and safety in chlorination steps.
-
Enantioselective Synthesis: Resolve racemic mixtures via chiral stationary phase chromatography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume